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Executive Summary
Budiodarone (formerly ATI-2042) is a novel antiarrhythmic agent developed as a chemical

analog of amiodarone.[1][2][3] It was rationally designed to retain the potent antiarrhythmic

efficacy of amiodarone while possessing a significantly improved safety profile, primarily due to

its shorter half-life.[1][2][4] This is achieved through the introduction of a sec-butyl acetate side

chain to the benzofuran moiety, which allows for rapid metabolism by tissue esterases.[1][5]

This key structural modification results in a half-life of approximately 7 hours, in stark contrast

to the 35-68 days of amiodarone.[1][5] Budiodarone exhibits a multi-channel blocking

mechanism of action, inhibiting potassium, sodium, and calcium channels, which contributes to

its broad-spectrum antiarrhythmic effects.[1][6][7][8] Clinical development has focused on its

potential for the management of atrial fibrillation (AF), with Phase 2 trials demonstrating a

significant dose-dependent reduction in AF burden.[2][5][9][10]

Rationale and Discovery
The development of Budiodarone was driven by the need for a safer alternative to

amiodarone, which, despite its high efficacy, is associated with significant toxicities affecting the

thyroid, lungs, and liver, largely attributed to its long half-life and tissue accumulation.[1][2] The

core discovery strategy was to create a structural analog of amiodarone that would be

susceptible to rapid metabolism, thereby reducing its systemic exposure and potential for

adverse effects.
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The key structural modification in Budiodarone is the presence of a sec-butyl acetate side

chain at the 2-position of the benzofuran ring.[1] This ester linkage provides a target for

ubiquitous tissue and plasma esterases, leading to rapid hydrolysis and inactivation of the

drug.[5][11] This design allows for a much shorter half-life and faster clearance from the body

compared to amiodarone.[1][2]

Synthesis
The synthesis of Budiodarone involves the introduction of the sec-butyl acetate side chain

onto the core benzofuran structure. While specific proprietary details of the manufacturing

process are not fully public, the general synthetic route involves the formation of the

benzofuran moiety followed by the acylation to introduce the side chains.[7] The process

requires careful selection of reagents and solvents to ensure high purity of the final product for

clinical use.[7]

Mechanism of Action
Budiodarone exerts its antiarrhythmic effects through the modulation of multiple cardiac ion

channels, a characteristic it shares with amiodarone.[1][2][6] This multi-channel blockade

contributes to its efficacy in treating complex arrhythmias like atrial fibrillation.

Potassium Channel Inhibition: By blocking potassium channels, Budiodarone decreases the

efflux of potassium ions during the repolarization phase of the cardiac action potential. This

prolongs the action potential duration and the effective refractory period of atrial myocytes,

making the cardiac tissue less susceptible to re-entrant arrhythmias.[1][7]

Sodium Channel Inhibition: Budiodarone also blocks sodium channels, reducing the influx

of sodium during the depolarization phase of the action potential. This slows the conduction

velocity in the atria.[1][7]

Calcium Channel Inhibition: The blockade of calcium channels by Budiodarone reduces the

influx of calcium into cardiac cells.[1][7] This can contribute to slowing the heart rate and

reducing cardiac contractility.[1]

These actions collectively lead to a dose-dependent decrease in heart rate, an increase in the

atrial refractory period, and prolongation of the stimulus-to-atrium and atrium-to-bundle of His

intervals.[1]
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Signaling Pathway
The following diagram illustrates the primary mechanism of action of Budiodarone on cardiac

myocyte ion channels.

Cardiac Myocyte Membrane

K+ Channel

K+ Efflux

Prolonged
RepolarizationLeads to

Na+ Channel

Slowed
DepolarizationLeads to

Ca2+ Channel

Reduced
Contractility

Leads to

Budiodarone Inhibits

Inhibits

Inhibits

Na+ Influx

Ca2+ Influx

Click to download full resolution via product page

Caption: Mechanism of action of Budiodarone on cardiac ion channels.

Preclinical Development
Preclinical studies were designed to characterize the electrophysiological effects,

pharmacokinetics, and safety profile of Budiodarone. These studies demonstrated that

Budiodarone retains the electrophysiological properties of amiodarone.[4] Animal studies have

shown no evidence of tissue accumulation to date.[12] Preclinical investigations also

highlighted its potent inhibitory effects on ventricular tachycardia.[13]

Due to the limited public availability of detailed preclinical protocols, a generalized workflow for

the preclinical evaluation of a novel antiarrhythmic agent like Budiodarone is presented below.

Preclinical Experimental Workflow
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Caption: Generalized preclinical development workflow for Budiodarone.

Clinical Development
Budiodarone has undergone several clinical trials, including two Phase 2a studies, to evaluate

its safety and efficacy in patients with paroxysmal atrial fibrillation.[13] As of early 2024, XYRA,

the biopharma company developing the drug, has reached an agreement with the FDA on the

design of key studies for a potential New Drug Application.[14]

Phase 2 Clinical Trials
The most significant published data comes from the PASCAL (Paroxysmal Atrial Fibrillation

Study with Continuous Atrial Fibrillation Logging) trial.[2][5]
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Experimental Protocol: PASCAL Trial[5][9][10]

Objective: To assess the preliminary safety and efficacy of three different doses of

Budiodarone in patients with paroxysmal atrial fibrillation.[9]

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5][9]

Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted

dual-chamber pacemaker capable of storing electrograms.[5][9][10] The pacemakers were

used to quantify the atrial tachycardia/atrial fibrillation burden (AT/AFB).[9][10]

Treatment: Patients were randomized to receive placebo, 200 mg, 400 mg, or 600 mg of

Budiodarone twice daily for 12 weeks.[5][9][10] This was followed by a 4-week washout

period.[9][10]

Primary Endpoint: The percent change from baseline in AT/AFB over the 12-week treatment

period compared to placebo.[9]

Monitoring: Pacemaker data was interrogated every 4 weeks to assess AT/AFB, and safety

was also monitored at these intervals.[9][10]

Results of the PASCAL Trial

The PASCAL trial demonstrated a statistically significant, dose-dependent reduction in atrial

fibrillation burden.[2][5][9]

Treatment Group
Median Reduction in AT/AF
Burden vs. Placebo

p-value

200 mg BID 10% (non-significant) -

400 mg BID 54% 0.01

600 mg BID 75% 0.001

Data sourced from multiple reports of the PASCAL trial results.[2][9]
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In addition to reducing the overall AF burden, Budiodarone also reduced the number and

duration of AF episodes.[5][9]

A separate preliminary study in six female patients with paroxysmal AF also showed a

statistically significant reduction in AF burden with twice-daily dosing of 200, 400, 600, and 800

mg of Budiodarone compared to placebo over sequential 2-week periods.[4][5][11]

Safety and Tolerability
In the PASCAL study, Budiodarone was generally well-tolerated.[2] Some patients in the

Budiodarone group experienced a reversible increase in thyroid-stimulating hormone after

drug discontinuation.[5] An increase in serum creatinine levels was also observed, which was

thought to be due to an inhibitory effect on renal organic cation transport, similar to

dronedarone.[5] Importantly, no QT prolongation was observed during the study.[5]

Future Development
Future clinical trials for Budiodarone are planned to be late-stage and will incorporate the use

of wearable devices for the early detection and treatment of atrial fibrillation.[12] The FDA has

provided guidance on incorporating data from wearable AF monitoring devices into the drug's

label, which could allow for dose adjustments based on real-world data to optimize therapeutic

levels.[15] The planned Phase 3 program includes an open-label, long-term dose titration study

and a 6-month double-blind, randomized, placebo-controlled trial in patients with symptomatic

non-permanent AF.[14]

Conclusion
Budiodarone represents a promising development in the search for safer and more effective

treatments for atrial fibrillation. Its rational design, which confers a short half-life and rapid

clearance, appears to translate into an improved safety profile compared to its parent

compound, amiodarone, while maintaining a potent multi-channel blocking antiarrhythmic

effect. The positive results from Phase 2 clinical trials, demonstrating a significant and dose-

dependent reduction in AF burden, support its continued development. The planned integration

of wearable technology in future trials highlights a modern approach to drug development and

personalized medicine in the management of cardiac arrhythmias. Further large-scale, long-

term studies are necessary to fully establish the efficacy and safety of Budiodarone and its

potential role in the clinical management of atrial fibrillation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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